1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It’s part of a class of compounds that have shown significant antitumor activity, particularly against indolent lymphoid malignancies .
Synthesis Analysis
The synthesis of this compound involves the use of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process also involves the use of 1,3-dipolar cycloaddition (click chemistry) reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . The geometry optimization of the molecular structure was carried out for the monomer and dimer .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against CDK2/cyclin A2, which is a key component for cell proliferation . It has also shown potent intercalation with DNA .Scientific Research Applications
- Examples of existing drugs with a 1,2,3-triazole moiety include the anticonvulsant drug Rufinamide, the cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Drug Discovery and Medicinal Chemistry
Biological Activity and Molecular Modeling
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone interacts with CDK2 by binding to its active site . This interaction results in the inhibition of CDK2’s enzymatic activity . The binding of the compound to CDK2 is confirmed through molecular docking simulation, which shows a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone affects the cell cycle progression . Specifically, it leads to a significant alteration in cell cycle progression, resulting in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
The pharmacokinetic properties of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone are suitable, as indicated by in silico ADMET studies and drug-likeness studies using a Boiled Egg chart . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone is the significant inhibition of the growth of examined cell lines . Most notably, it induces apoptosis within HCT cells .
Future Directions
properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c23-16-6-8-17(9-7-16)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-32-18-4-2-1-3-5-18/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWRYZRLSKPLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone |
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